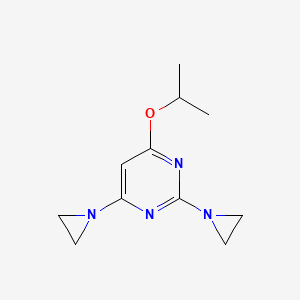
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of aziridinyl groups at positions 2 and 4, and a methylethoxy group at position 6.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Aziridinyl Groups: The aziridinyl groups can be introduced through nucleophilic substitution reactions using aziridine and appropriate leaving groups.
Attachment of the Methylethoxy Group: The methylethoxy group can be introduced via alkylation reactions using methylethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
化学反应分析
Types of Reactions
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, while the methylethoxy group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for aziridinyl substitution; electrophiles like halogens for methylethoxy substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to the presence of aziridinyl groups, which can form covalent bonds with DNA.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- involves its interaction with molecular targets such as DNA and proteins. The aziridinyl groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their function. This can result in the disruption of cellular processes, making the compound a potential anticancer agent.
相似化合物的比较
Similar Compounds
Pyrimidine, 2,4-diamino-6-(1-methylethoxy)-: Similar structure but with amino groups instead of aziridinyl groups.
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(methoxy)-: Similar structure but with a methoxy group instead of a methylethoxy group.
Uniqueness
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- is unique due to the presence of both aziridinyl and methylethoxy groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
64398-63-6 |
|---|---|
分子式 |
C11H16N4O |
分子量 |
220.27 g/mol |
IUPAC 名称 |
2,4-bis(aziridin-1-yl)-6-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C11H16N4O/c1-8(2)16-10-7-9(14-3-4-14)12-11(13-10)15-5-6-15/h7-8H,3-6H2,1-2H3 |
InChI 键 |
VPZJOKBAQODEKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=NC(=NC(=C1)N2CC2)N3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


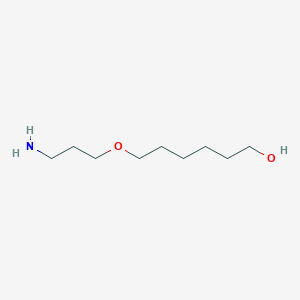
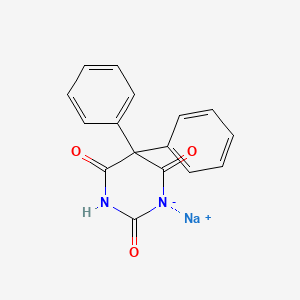
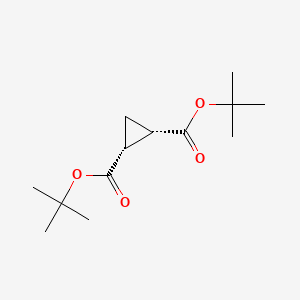
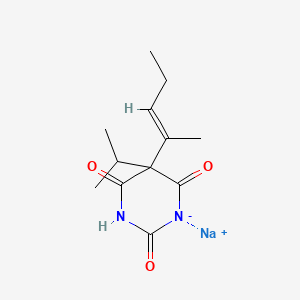

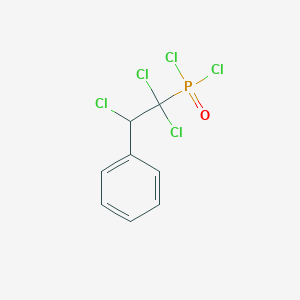
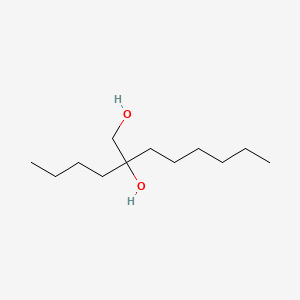
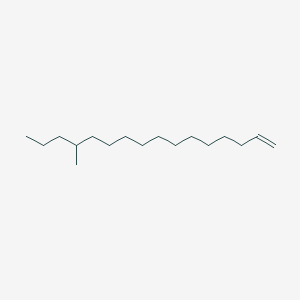
![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
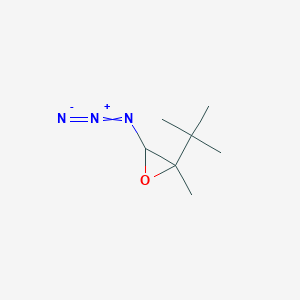

![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
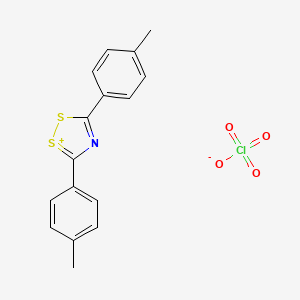
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
